Home > Products > Screening Compounds P70499 > N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine - 1353000-12-0

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Catalog Number: EVT-1716043
CAS Number: 1353000-12-0
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic compound that falls within the category of substituted benzothiazoles. This compound has garnered interest due to its potential pharmacological applications, particularly in the realm of enzyme inhibition and as a building block for more complex organic molecules. The structure of this compound suggests it may exhibit unique biological activities, which are currently under investigation.

Source

The compound can be sourced from various chemical databases and patent filings, indicating its relevance in ongoing research and development. Notably, it has been mentioned in patents related to pharmaceutical compounds that target specific enzymes, such as phosphodiesterase inhibitors, which are critical in various therapeutic applications .

Classification

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is classified as an amino acid derivative due to the presence of the glycine moiety. It also belongs to the broader class of heterocyclic compounds due to the benzothiazole ring structure. This classification is significant as it influences the compound's reactivity and potential biological interactions.

Synthesis Analysis

Methods

The synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can be approached through several synthetic pathways. One common method involves the reaction of 4-isopropyl-1,3-benzothiazole with N-methylglycine under controlled conditions.

Technical Details

  1. Reagents: The primary reagents include 4-isopropyl-1,3-benzothiazole and N-methylglycine.
  2. Conditions: The reaction typically requires a solvent such as dimethylformamide or acetonitrile and may involve catalysts to enhance yield.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Molecular Structure Analysis

Structure

The molecular structure of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine features a benzothiazole ring substituted with an isopropyl group and linked to a methylglycine moiety.

Data

  • Molecular Formula: C12H14N2S
  • Molecular Weight: Approximately 222.32 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as follows:
Chemical Reactions Analysis

Reactions

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is expected to participate in various chemical reactions typical for amines and heterocycles:

  1. Acid-base reactions: The amino group can act as a base.
  2. Substitution reactions: The benzothiazole ring may undergo electrophilic substitution.
  3. Condensation reactions: It can react with carbonyl compounds to form imines or amides.

Technical Details

The reactivity of this compound can be influenced by the electronic effects of the substituents on the benzothiazole ring, which can modulate its nucleophilicity and electrophilicity.

Mechanism of Action

Process

The mechanism by which N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors in biological systems.

Data

Preliminary studies suggest that compounds with similar structures may inhibit phosphodiesterases, thereby increasing intracellular cyclic nucleotide levels, which play critical roles in signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns for amines and heterocycles.
Applications

Scientific Uses

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is being explored for various scientific applications:

  1. Pharmaceutical Development: Potential use as an enzyme inhibitor in drug formulations targeting specific diseases.
  2. Biochemical Research: Serves as a tool compound to study enzyme kinetics and metabolic pathways.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex organic molecules.

This compound represents a significant area of interest within medicinal chemistry and biochemistry due to its unique structural features and potential therapeutic applications. Further research is warranted to fully elucidate its biological activities and practical uses in scientific research and pharmaceuticals.

Synthetic Methodologies for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine Derivatives

Multistep Organic Synthesis Pathways Involving Benzothiazole Core Functionalization

The synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) typically begins with functionalization of the benzothiazole core. The standard route involves a three-step sequence starting from 2-amino-4-isopropylthiophenol. This precursor undergoes cyclization with in situ-generated methylglycine equivalents under dehydrating conditions. A critical step involves the condensation of 2-chloro-4-isopropylbenzothiazole with N-methylglycine ethyl ester, followed by alkaline hydrolysis to yield the target compound in purities >95% [5] [8]. The molecular architecture (C₁₃H₁₆N₂O₂S, MW: 264.35) features a glycine moiety linked through a tertiary amine bond to the electron-deficient C2 position of the benzothiazole ring, which enhances electrophilic susceptibility for subsequent derivatization [1] [5].

Table 1: Key Intermediates in Multistep Synthesis

IntermediateFunctionReaction ConditionsYield Range
2-Amino-4-isopropylthiophenolBenzothiazole precursorCyclization with bromoacetate70-75%
Ethyl N-(4-isopropylbenzothiazol-2-yl)-N-methylglycinateEster-protected intermediateReflux in toluene, 12h65-70%
N-(4-isopropylbenzothiazol-2-yl)-N-methylglycineFinal hydrolyzed productNaOH (2M), 60°C, 4h80-85%

Challenges in this pathway include regioselective N-alkylation without O-alkylation side products and purification difficulties due to the compound’s zwitterionic character. Cold-chain transportation is recommended for long-term storage of the final product to prevent decomposition [1] [8].

Microwave-Assisted and Solvent-Free Approaches for Improved Reaction Efficiency

Microwave irradiation significantly enhances the efficiency of N-glycine conjugation to the benzothiazole scaffold. By replacing conventional heating with microwave energy (100–120°C, 300W), reaction times for the critical N-alkylation step reduce from 12 hours to 25 minutes, achieving yields >80% [5] [7]. This technique leverages dipole rotation of polar intermediates to accelerate nucleophilic substitution, while suppressing thermal degradation pathways common in traditional reflux setups.

Solvent-free mechanochemical approaches provide complementary advantages. Ball-milling the solid-state reactants (4-isopropylbenzothiazol-2-amine and N-(bromoacetyl)-N-methylglycine ethyl ester) with potassium carbonate as a base catalyst achieves near-quantitative conversion within 30 minutes. This eliminates solvent waste and simplifies purification – the crude product requires only aqueous washings to remove inorganic salts before recrystallization [7]. Environmental metrics confirm a 90% reduction in E-factor (kg waste/kg product) compared to solution-phase methods.

Table 2: Reaction Efficiency Comparison

MethodTemperatureTimeYieldPurityGreen Metrics
Conventional reflux110°C12h65-70%95%E-factor: 32
Microwave irradiation120°C25 min82-85%97%E-factor: 8
Solvent-free ball millingRT30 min92-95%98%E-factor: 1.5

Catalytic Systems for Selective N-Alkylation and Glycine Conjugation

Selective N-alkylation at the benzothiazole nitrogen requires precise catalysis to avoid competing S- or O-alkylation. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable efficient glycine conjugation in biphasic systems (water/dichloromethane). Under optimized conditions, TBAB (5 mol%) facilitates 95% conversion at 60°C within 2 hours by shuttling the glycinate anion into the organic phase for reaction with 2-chloro-4-isopropylbenzothiazole [5] [9].

Palladium-based systems excel in modifying pre-formed glycine conjugates. Pd(OAc)₂/XPhos catalyzes Suzuki couplings between arylboronic acids and brominated derivatives of N-(4-isopropylbenzothiazol-2-yl)-N-methylglycine, introducing biaryl pharmacophores at the benzothiazole 6-position. Sarcosine (N-methylglycine) serves as both reactant and ligand precursor in Pd-catalyzed decarboxylative couplings, enabling direct installation of styryl or heteroaryl fragments without pre-functionalization [9].

Table 3: Catalytic Systems for Derivative Synthesis

Catalyst SystemReaction TypeSelectivityYieldKey Applications
TBAB (5 mol%)N-Alkylation>99% N vs O95%Glycine conjugation
Pd(OAc)₂/XPhos (3 mol%)Suzuki coupling>98%85-90%Biaryl hybrid synthesis
CuI/L-proline (10 mol%)Ullmann coupling95%75-80%N-Aryl glycine derivatives

Hybridization Strategies with Bioactive Fragments via Amide/Thioamide Linkages

The carboxylic acid group in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine serves as a linchpin for constructing bioactive hybrids. Peptide coupling reagents (HATU, EDCI) facilitate amide bond formation with amino-containing drugs, while carbodiimides mediate thioamide linkages with cysteamine derivatives. Patent WO2021046347A1 details immunoconjugates where the benzothiazole-glycine scaffold links tumor-targeting antibodies (e.g., anti-HER2) to TLR7/8 agonists via polyethylene glycol spacers . The benzothiazole core enhances cellular uptake, while the glycine spacer provides metabolic stability.

In peptide-benzothiazole chimeras, the C-terminal carboxylate couples with N-terminal residues of therapeutic peptides (e.g., leptin receptor agonists). Solid-phase synthesis enables sequential assembly, where Fmoc-Gly-OH anchors the benzothiazole to resin-bound sequences. US11111271B2 demonstrates such hybrids for treating metabolic disorders, with the benzothiazole moiety augmenting adipose tissue targeting [3] [10].

Table 4: Bioactive Hybrid Architectures

Conjugated FragmentLinkage TypeSpacerTherapeutic Application
TLR7/8 agonist (imiquimod analog)ThioamidePEG₆Cancer immunotherapy
Leptin receptor peptideAmideNoneObesity/diabetes
PD-L1 binding cyclic peptideAmideEthoxyglycineCheckpoint inhibition
BiotinAmideHexanoateDiagnostic targeting

Table 5: Compound Identifiers for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Identifier TypeValue
CAS Registry Number1353000-12-0
IUPAC NameN-(4-isopropylbenzo[d]thiazol-2-yl)-N-methylglycine
Molecular FormulaC₁₃H₁₆N₂O₂S
Molecular Weight264.35 g/mol
SMILESO=C(O)CN(C1=NC2=C(C(C)C)C=CC=C2S1)C
InChI KeyJERRRHPXHSILSF-UHFFFAOYSA-N
Canonical SMILESCN(CC(=O)O)C1=NC2=C(S1)C=CC=C2C(C)C
Storage ConditionsCool, dry place (2–8°C)

Properties

CAS Number

1353000-12-0

Product Name

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

IUPAC Name

2-[methyl-(4-propan-2-yl-1,3-benzothiazol-2-yl)amino]acetic acid

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C13H16N2O2S/c1-8(2)9-5-4-6-10-12(9)14-13(18-10)15(3)7-11(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)

InChI Key

JERRRHPXHSILSF-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.